Phenaridine

准备方法

苯那啶是通过一系列化学反应从 2-甲基己-5-烯-3-炔-2-醇合成而来 . 合成路线包括以下步骤:

脱水: 2-甲基己-5-烯-3-炔-2-醇经脱水反应生成二烯炔。

三键水合和重排: 然后,二烯炔进行三键水合和同时重排,生成二烯酮。

氢化: 使用碳载钯催化剂将二烯酮氢化,得到 2-甲基-4-(N-苯基丙酰胺)哌啶。

苄基化和还原胺化: 将产物苄基化,然后在苯乙醛存在下进行还原胺化,生成苯那啶.

化学反应分析

苯那啶会经历各种化学反应,包括:

氧化: 苯那啶可以被氧化生成相应的 N-氧化物。

还原: 它可以被还原生成仲胺。

取代: 苯那啶可以进行亲核取代反应,特别是在哌啶环上。

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢之类的氧化剂、氢化锂铝之类的还原剂以及叠氮化钠之类的亲核试剂.

主要产物: 这些反应生成的主要产物包括 N-氧化物、仲胺和取代的哌啶.

4. 科研应用

苯那啶有几种科学研究应用:

科学研究应用

Pharmacological Profile

Analgesic Potency

Phenaridine exhibits a high analgesic potency, with studies indicating an effective dose (ED50) of approximately 0.0048 mg/kg in rats using the tail flick test. This potency is slightly superior to that of fentanyl, although it is noted to be less potent overall compared to fentanyl in various studies . The duration of analgesic effects for different isomers of this compound varies, with reported durations of 125, 105, and 165 minutes for its respective isomers .

Mechanism of Action

this compound acts primarily as a μ-opioid receptor agonist, similar to other synthetic opioids. However, it also shows some affinity for δ- and κ-opioid receptors, which may contribute to its analgesic effects and side effect profile . The compound's structural modifications compared to fentanyl—including variations in the piperidine ring—affect its binding affinity and selectivity towards these receptors.

Synthesis and Structural Variants

This compound can be synthesized through various methods that modify the piperidine ring or the aniline moiety. The synthesis often involves starting materials such as 4-anilinopyridine or 1-(2-phenethyl)piperidin-4-one, which undergo several chemical transformations including alkylation and acylation . The isomeric forms of this compound differ in the orientation of substituents on the piperidine ring, which impacts their pharmacological properties.

Comparative Studies

In comparative studies involving this compound and fentanyl, this compound has been shown to have a comparable analgesic activity but with a different side effect profile. While both compounds can induce side effects such as nausea and itching, this compound tends to have a slightly lower incidence of severe adverse effects . This characteristic makes it a candidate for further investigation in clinical settings where opioid use is warranted.

Case Studies

Case Study 1: Efficacy in Pain Management

In a controlled study assessing the efficacy of this compound versus fentanyl for postoperative pain management, patients receiving this compound reported similar pain relief levels but with fewer reports of nausea . This suggests that this compound could be a viable alternative for patients who are sensitive to the side effects commonly associated with traditional opioids.

Case Study 2: Pharmacokinetic Profile

Research has indicated that this compound's pharmacokinetic profile allows for effective subcutaneous administration. In one study, the compound demonstrated rapid absorption and onset of action comparable to that of fentanyl when administered via subcutaneous injection . This feature enhances its potential utility in clinical settings requiring quick pain relief.

作用机制

苯那啶通过与中枢神经系统的 μ-阿片受体结合发挥作用。这种结合抑制了神经递质(如参与疼痛信号传递的 P 物质)的释放。 μ-阿片受体的激活会导致镇痛、镇静和欣快感 . 这种机制中涉及的分子靶点包括 μ-阿片受体以及相关的 G 蛋白偶联受体通路 .

相似化合物的比较

苯那啶与其他芬太尼类似物相似,例如:

芬太尼: 苯那啶的效力略低于芬太尼,但具有类似的镇痛作用.

3-甲基芬太尼: 这种化合物的效力高于苯那啶,且呼吸抑制的风险更高.

4-氟芬太尼: 这种类似物与苯那啶的效力相似,但由于存在氟原子,其化学结构不同.

α-甲基芬太尼: 这种化合物的效力高于苯那啶,与过量使用事件的发生率更高有关.

生物活性

Phenaridine is a synthetic opioid compound that belongs to the class of 4-anilinopiperidines, similar to fentanyl. It has garnered attention for its analgesic properties and potential therapeutic applications. This article presents a detailed examination of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and comparative efficacy with other opioids.

Chemical Structure and Isomerism

This compound exists as a mixture of stereoisomers, which significantly influences its biological activity. The three isomers differ in the orientation of the methyl groups on the piperidine ring:

- Isomer 1 : 45% content, with methyl groups oriented as 2-equatorial and 5-axial.

- Isomer 2 : 40% content, with both methyl groups in equatorial positions.

- Isomer 3 : 15% content, with both methyl groups in axial positions.

The absolute configurations of these isomers have been determined through X-ray crystallography, providing insights into their respective pharmacological profiles .

Pharmacological Properties

This compound exhibits potent analgesic effects comparable to those of fentanyl. The effective dose (ED50) for this compound is reported at 0.0048 mg/kg in rats, measured using the tail flick test, indicating a rapid onset and duration of action . The duration of analgesic effects for the separated isomers was recorded as follows:

| Isomer | Duration of Action (min) |

|---|---|

| Isomer 1 | 125 |

| Isomer 2 | 105 |

| Isomer 3 | 165 |

These durations suggest that this compound's isomers can provide varying lengths of analgesia, which may be beneficial in clinical settings where different pain management durations are required.

This compound acts primarily as a mu-opioid receptor (MOR) agonist, similar to other opioids like fentanyl. Its high lipophilicity contributes to its potency and rapid onset of action. The structural features that enhance its interaction with MOR include:

- The six-membered piperidine ring in a chair conformation.

- Specific substitutions on the aromatic ring that enhance lipophilic interactions.

Research indicates that modifications to the piperidine structure can significantly alter analgesic potency and receptor affinity .

Comparative Efficacy

In comparative studies, this compound has been found to be slightly more potent than fentanyl. For instance, while fentanyl has an ED50 around 0.003 mg/kg , this compound's potency is enhanced due to its structural characteristics that favor receptor binding .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Analgesic Potency : A study demonstrated that this compound's analgesic potency was approximately 300 times greater than morphine , with a duration of effect lasting up to 165 minutes for one isomer .

- Structure-Activity Relationship Analysis : Research highlighted how specific modifications in the piperidine ring influence both binding affinity and analgesic efficacy. For example, introducing different substituents at various positions on the aromatic ring can enhance or diminish activity against MOR .

属性

CAS 编号 |

42045-97-6 |

|---|---|

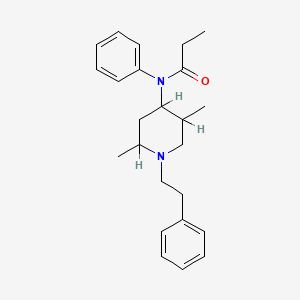

分子式 |

C24H32N2O |

分子量 |

364.5 g/mol |

IUPAC 名称 |

N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C24H32N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h5-14,19-20,23H,4,15-18H2,1-3H3 |

InChI 键 |

ODPKHHGQKIYCTJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |

规范 SMILES |

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |

Key on ui other cas no. |

42045-97-6 |

同义词 |

1-(2-phenethyl)-2,5-dimethyl-4-aminopropionylpiperidine citrate fenaridine phenaridine phenaridine hydrochloride phenaridine sulfate phenaridine, (2alpha, 4alpha, 5alpha)- phenaridine, (2alpha, 4alpha, 5beta)- phenaridine, (2alpha, 4beta, 5beta)- phenaridine, (2alpha,4alpha,5alpha)-isomer phenaridine, (2alpha,4alpha,5beta)-isomer phenaridine, (2alpha,4beta,5beta)-isomer phenaridine, (2S-2alpha,4beta,5beta)-isomer sulfate (1:1) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。